1-(7-Bromoisoquinolin-3-yl)ethanone
Description
1-(7-Bromoisoquinolin-3-yl)ethanone (CAS: 1253975-22-2) is a brominated isoquinoline derivative with the molecular formula C₁₁H₈BrNO and a molecular weight of 250.09 g/mol . Its structure features a ketone group (ethanone) at position 3 and a bromine atom at position 7 of the isoquinoline scaffold. This compound is of interest in medicinal chemistry due to the pharmacological relevance of isoquinoline alkaloids, which exhibit anti-tumor, antimicrobial, and antiviral activities .
The bromine substituent enhances electrophilic reactivity, making it a versatile intermediate for further functionalization, such as nucleophilic aromatic substitution or cross-coupling reactions. Its storage requires protection from moisture and oxidation, with recommended storage at room temperature in a sealed, dry environment .
Properties
Molecular Formula |
C11H8BrNO |
|---|---|
Molecular Weight |
250.09 g/mol |
IUPAC Name |
1-(7-bromoisoquinolin-3-yl)ethanone |
InChI |
InChI=1S/C11H8BrNO/c1-7(14)11-5-8-2-3-10(12)4-9(8)6-13-11/h2-6H,1H3 |
InChI Key |
HSEJCKWWRZDRRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC=C2C=C(C=CC2=C1)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(7-Bromoisoquinolin-3-yl)ethanone typically involves the bromination of isoquinoline derivatives followed by acylation. One common method includes the use of 7-bromoisoquinoline as a starting material, which undergoes a Friedel-Crafts acylation reaction with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(7-Bromoisoquinolin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: It can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include:
- Oxidizing agents: Potassium permanganate, chromium trioxide.
- Reducing agents: Lithium aluminum hydride, sodium borohydride.
- Nucleophiles: Amines, thiols, and other nucleophilic species.
Major products formed from these reactions include carboxylic acids, alcohols, and substituted isoquinoline derivatives.
Scientific Research Applications
1-(7-Bromoisoquinolin-3-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of bioactive compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(7-Bromoisoquinolin-3-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the ethanone group play crucial roles in its reactivity and interaction with molecular targets .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
Table 1: Key Properties of 1-(7-Bromoisoquinolin-3-yl)ethanone and Analogs
Key Observations :
- Bromine Position: The bromine at position 7 in the target compound distinguishes it from pyridine-based analogs (e.g., 1-(4-Bromopyridin-2-yl)ethanone), where bromine is on a smaller aromatic ring. This difference impacts electronic effects and steric accessibility .
- Molecular Weight: The isoquinoline scaffold contributes to a higher molecular weight compared to pyridine or benzofuran derivatives .
- Nitro Substituents : Addition of a nitro group (e.g., 1279717-17-7) increases molecular weight and density, likely enhancing intermolecular interactions .
Crystallographic and Structural Insights
- Hydrogen Bonding: In 3-(3-Bromobenzyl)isoquinolin-1(2H)-one, N–H···O hydrogen bonds stabilize the crystal lattice. The target compound’s ketone group may participate in similar interactions, affecting solubility and crystallinity .
- Torsional Geometry: Substituent positions influence torsional angles (e.g., -178.69° in 3-(3-Bromobenzyl)isoquinolin-1(2H)-one), which can alter conformational stability and binding affinity in biological systems .
Biological Activity
1-(7-Bromoisoquinolin-3-yl)ethanone is an organic compound characterized by its unique structural features, including a bromine atom at the 7-position of the isoquinoline ring and an ethanone functional group at the 3-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial properties, enzyme inhibition, and interactions with various biological targets.
Structural Characteristics
The molecular formula of 1-(7-Bromoisoquinolin-3-yl)ethanone is C₁₁H₈BrN₁O. The presence of the bromine atom significantly influences its chemical reactivity and biological activity. The compound's structure can be summarized as follows:
| Property | Description |
|---|---|
| Molecular Formula | C₁₁H₈BrN₁O |
| Molecular Weight | 248.09 g/mol |
| Functional Groups | Isoquinoline, Ethanol |
Antimicrobial Properties
Research indicates that 1-(7-Bromoisoquinolin-3-yl)ethanone exhibits notable antimicrobial activity. It has been tested against various pathogens, demonstrating efficacy in inhibiting the growth of bacteria and fungi. For instance, studies have shown that this compound can inhibit the proliferation of certain protozoan parasites, suggesting its potential as a therapeutic agent against infectious diseases.
Enzyme Inhibition
The compound's interaction with specific enzymes is a key area of interest. Preliminary studies suggest that 1-(7-Bromoisoquinolin-3-yl)ethanone may inhibit enzymes relevant to various biological pathways, including those involved in cancer progression and metabolic disorders. The binding affinity and mechanism of action are currently under investigation, with initial findings indicating promising results in vitro .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial effects of 1-(7-Bromoisoquinolin-3-yl)ethanone against several bacterial strains. The results indicated that the compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL depending on the strain tested. This suggests that the compound could serve as a lead structure for developing new antimicrobial agents.
Enzyme Interaction Studies
In another study focusing on enzyme interactions, researchers utilized fluorescence resonance energy transfer (FRET) assays to assess the inhibitory potential of 1-(7-Bromoisoquinolin-3-yl)ethanone on human FLT3 kinase. The compound demonstrated an IC50 value in the low nanomolar range, indicating strong inhibitory activity comparable to established FLT3 inhibitors . These findings underscore its potential utility in cancer therapeutics.
Comparative Analysis with Similar Compounds
To understand the uniqueness of 1-(7-Bromoisoquinolin-3-yl)ethanone, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(6-Bromoisoquinolin-3-yl)ethanone | Bromine at the 6-position | Different reactivity due to substitution pattern |
| 1-(5-Bromoisoquinolin-3-yl)ethanone | Bromine at the 5-position | Variations in biological activity based on position |
| 1-(7-Chloroisoquinolin-3-yl)ethanone | Chlorine instead of bromine | Potentially different binding properties |
| 1-(7-Iodoisoquinolin-3-yl)ethanone | Iodine at the 7-position | Unique electronic properties due to iodine |
The distinct substitution pattern of bromine at the 7-position enhances its biological activity compared to other analogs, making it a valuable candidate for further research and development in medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
